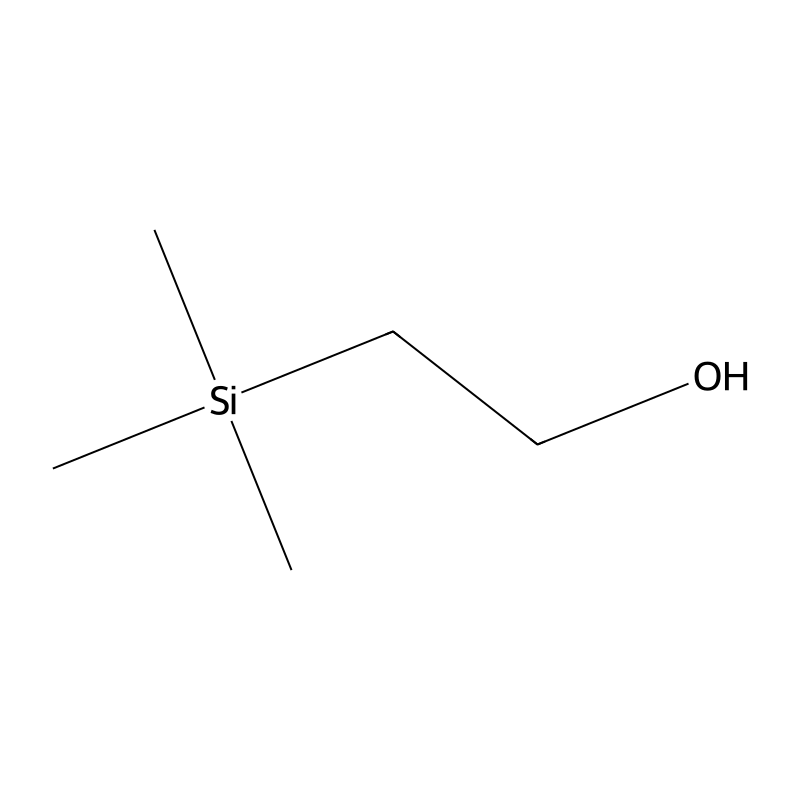

2-(Trimethylsilyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Group Chemistry

One of the most prominent applications of 2-(Trimethylsilyl)ethanol is as a protecting group in organic synthesis.

- Hydroxyl (OH) protection: TMSE can be used to temporarily protect hydroxyl groups in molecules, allowing for selective modification of other functional groups without affecting the OH group. This is particularly useful in complex molecule synthesis where specific functionalities need to be targeted.

- Carboxyl (COOH) protection: Similar to hydroxyl groups, 2-(Trimethylsilyl)ethanol can also protect carboxylic acid functionalities present in molecules. This allows for further manipulations without affecting the COOH group.

- Amino (NH2) and Phosphoryl (PO4) protection: Although less common, TMSE can also be used to protect amino and phosphoryl groups under specific reaction conditions.

The advantage of using 2-(Trimethylsilyl)ethanol as a protecting group lies in its ease of introduction and removal under mild reaction conditions. This makes it a valuable tool for chemists to achieve selective modifications in complex molecules.

Precursor Synthesis

-(Trimethylsilyl)ethanol can serve as a precursor for the synthesis of other valuable compounds:

- Trimethylsilyl (TMS) derivatives: TMSE reacts with aromatic fluorides to form trimethylsilyl derivatives, which are useful intermediates in various organic transformations.

- Teoc-protected amines: By reacting with isocyanates, 2-(Trimethylsilyl)ethanol can be used to synthesize teoc-protected amines. These protected amines are valuable building blocks in peptide synthesis and other applications.

Other Applications

Beyond the aforementioned uses, 2-(Trimethylsilyl)ethanol finds applications in:

- NMR spectroscopy: Due to its unique chemical shift, TMSE is sometimes used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for referencing chemical shifts of other compounds.

- Silylation reactions: 2-(Trimethylsilyl)ethanol can act as a silylating agent for certain functional groups under specific reaction conditions.

2-(Trimethylsilyl)ethanol is an organosilicon compound with the molecular formula CHOSi and a molecular weight of 118.25 g/mol. It is characterized by the presence of a trimethylsilyl group attached to the second carbon of an ethanol molecule. This compound appears as a colorless liquid and is noted for its stability and versatility in various

Several methods for synthesizing 2-(Trimethylsilyl)ethanol have been reported:

- Reaction with Chlorotrimethylsilane: Ethanol reacts with chlorotrimethylsilane in the presence of a base to produce 2-(Trimethylsilyl)ethanol.

- Hydrosilylation: The compound can be synthesized through the hydrosilylation of ethylene with trimethylsilane under catalytic conditions.

- Direct Silylation: Ethanol can be directly silylated using trimethylsilyl chloride in the presence of a catalyst .

2-(Trimethylsilyl)ethanol has various applications in organic synthesis, particularly:

- As a Silylating Agent: It is used to protect alcohol functional groups during multi-step syntheses.

- In Catalysis: Its ability to act as an alcohol equivalent allows for efficient coupling reactions in organic synthesis.

- In Material Science: It serves as a precursor for silicon-containing polymers and materials .

Several compounds share structural or functional similarities with 2-(Trimethylsilyl)ethanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trimethylsilanol | CHOSi | A simpler alcohol without the ethyl group; less versatile. |

| Tert-Butyltrimethylsilane | CHOSi | More sterically hindered; used mainly as a protecting group. |

| 1-(Trimethylsilyl)ethanol | CHOSi | Different position of silyl group; affects reactivity. |

The unique aspect of 2-(Trimethylsilyl)ethanol lies in its combination of both an ethanol backbone and a trimethylsilyl group at the second carbon, allowing for diverse applications in organic synthesis that may not be achievable with simpler or differently substituted analogues .

Reformatsky Reaction Pathways

The Reformatsky reaction represents one of the classical approaches to synthesizing 2-(Trimethylsilyl)ethanol. This method involves the reaction of α-halo esters with carbonyl compounds in the presence of zinc to form β-hydroxy esters, which can then be converted to the target compound.

The specific Reformatsky pathway involves:

- Treatment of ethyl bromoacetate with zinc to form a zinc enolate

- Reaction of the zinc enolate with chlorotrimethylsilane

- Reduction of the resultant ethyl trimethylsilylacetate with lithium aluminum hydride or borane-tetrahydrofuran complex

This sequence can be represented as:

Ethyl bromoacetate + Zn → [Zinc enolate intermediate][Zinc enolate intermediate] + Chlorotrimethylsilane → Ethyl trimethylsilylacetateEthyl trimethylsilylacetate + LiAlH₄ (or BH₃·THF) → 2-(Trimethylsilyl)ethanolRecent advances in enantioselective Reformatsky reactions have demonstrated high catalytic efficiency, with yields up to 98% and enantiomeric excess values up to 95% using optimized catalysts and conditions. The approach using borane-THF in tetrahydrofuran for 48 hours at ambient temperature has been reported to achieve yields of 78.1%.

Grignard Reaction Approaches

The Grignard reaction pathway is considered one of the most convenient methods for preparing 2-(Trimethylsilyl)ethanol. This approach involves:

- Formation of a Grignard reagent from (chloromethyl)trimethylsilane

- Reaction of this Grignard reagent with paraformaldehyde

- Workup to yield 2-(Trimethylsilyl)ethanol

This method is particularly advantageous due to its straightforward conditions and relatively high yields. The reaction can be represented as:

(Chloromethyl)trimethylsilane + Mg → (Trimethylsilylmethyl)magnesium chloride(Trimethylsilylmethyl)magnesium chloride + (CH₂O)ₙ → 2-(Trimethylsilyl)ethanolAccording to patent literature, this method has been utilized to produce 2-(Trimethylsilyl)ethanol with yields up to 90%. The reaction typically employs THF or ether as solvents and requires standard Grignard reaction conditions.

Direct Silylation Techniques

While direct silylation methods may not directly produce 2-(Trimethylsilyl)ethanol itself, they represent related chemistry that frequently utilizes this compound as a reagent. Notable approaches include:

Hydroboration/oxidation of vinyltrimethylsilane:

Oxymercuration/demercuration of vinyltrimethylsilane:

Conversely, efficient O-trimethylsilylation of alcohols using trimethylsilyl azide catalyzed by tetrabutylammonium bromide represents a reaction where 2-(Trimethylsilyl)ethanol could serve as a substrate.

Comparative Analysis of Yield and Selectivity

The various synthetic approaches to 2-(Trimethylsilyl)ethanol exhibit different efficiencies and practical considerations. Table 1 presents a comparative analysis of these methods.

Table 1: Comparative Analysis of Synthetic Methods for 2-(Trimethylsilyl)ethanol

Based on the available data, the Grignard approach using (chloromethyl)trimethylsilane and paraformaldehyde appears to be the most convenient and commonly reported method, offering high yields and relatively straightforward conditions.

Hydroxyl Group Protection Mechanisms

The protection of hydroxyl groups using 2-(trimethylsilyl)ethanol proceeds through a well-characterized substitution mechanism involving silicon chemistry [4] [8]. The reaction typically occurs via an SN2-silicon pathway, where the hydroxyl nucleophile attacks the silicon center, forming a five-coordinate intermediate before elimination occurs [4] [9]. This mechanism differs significantly from carbon-centered substitution reactions due to the larger atomic radius of silicon and the longer Si-C bonds (195 pm) compared to C-C bonds (154 pm) [4].

The protection reaction is commonly facilitated by Lewis acids or bases, with triethylamine or pyridine serving as effective promoters to neutralize hydrogen chloride byproducts when using chlorotrimethylsilane derivatives [4] [8]. The resulting trimethylsilyl ethers exhibit excellent stability toward nucleophilic conditions but remain susceptible to electrophilic cleavage by strong acids or fluoride sources [4] [10].

| Protection Method | Reagent System | Conditions | Typical Yield |

|---|---|---|---|

| Chlorotrimethylsilane/Base | TMSCl/Et₃N | Room temperature, 1-4 h | 85-95% |

| Imidazole System | TMSCl/Imidazole/DMF | 0-22°C, 16 h | 90-99% |

| Triflate Method | TMSOTf/2,6-Lutidine | -78°C to RT | 80-92% |

The deprotection of trimethylsilyl ethers can be achieved through multiple pathways [4] [6]. Treatment with tetrabutylammonium fluoride in tetrahydrofuran represents the most commonly employed method, proceeding through fluoride-assisted cleavage of the Si-O bond [4] [8]. Alternative deprotection strategies include acidic hydrolysis using acetic acid-tetrahydrofuran-water mixtures or trifluoroacetic acid in dichloromethane [3] [4].

The selectivity of hydroxyl protection using 2-(trimethylsilyl)ethanol derivatives can be controlled through steric considerations [11] [12]. Bulkier silyl protecting groups such as tert-butyldimethylsilyl preferentially protect primary alcohols in the presence of secondary and tertiary alcohols, while smaller trimethylsilyl groups show less selectivity [11] [12]. This selectivity profile enables regioselective protection strategies in complex polyol substrates [11].

Carboxyl and Phosphate Group Stabilization

2-(Trimethylsilyl)ethanol demonstrates exceptional utility in the protection of carboxylic acid functionality through the formation of 2-(trimethylsilyl)ethyl esters [6] [7]. These esters exhibit remarkable stability toward hydrolytic conditions that typically cleave conventional ester protecting groups, making them particularly valuable in complex synthetic sequences [6] [13]. The 2-(trimethylsilyl)ethyl ester group shows resistance to basic conditions, reducing agents, oxidizing agents, and various nucleophilic species [6] [7].

The formation of 2-(trimethylsilyl)ethyl esters typically proceeds through standard esterification protocols, including carbodiimide-mediated coupling reactions or acid chloride methodology [6] [7]. The resulting esters maintain the carboxylic acid functionality in a protected form while allowing other transformations to proceed without interference [7] [13].

Deprotection of 2-(trimethylsilyl)ethyl esters requires specific conditions that exploit the unique reactivity of the trimethylsilyl group [6]. Treatment with sodium hydride in dimethylformamide followed by aqueous workup provides clean deprotection to regenerate the free carboxylic acid [6]. This method tolerates sterically hindered substrates and fluoride-labile functionality that would be incompatible with traditional fluoride-mediated deprotection protocols [6].

| Ester Type | Formation Conditions | Stability Profile | Deprotection Method |

|---|---|---|---|

| Primary TMSE | DCC/DMAP, RT, 12 h | Stable to bases, acids | NaH/DMF, then H₂O |

| Secondary TMSE | SOCl₂, then TMSE-OH | Stable to nucleophiles | TBAF or NaH/DMF |

| Tertiary TMSE | EDC/HOBt, RT, 16 h | Stable to reduction | HF or TFA conditions |

Phosphate group protection using 2-(trimethylsilyl)ethanol derivatives follows similar principles to carboxylate protection [14]. The resulting phosphate triesters show enhanced stability compared to conventional phosphate protecting groups, particularly under the basic conditions often required for oligonucleotide synthesis [14]. The 2-(trimethylsilyl)ethyl phosphate esters can be selectively cleaved using fluoride sources or specific acidic conditions while maintaining other protecting groups intact [14].

Anomeric Configuration Control in Glycoside Synthesis

In carbohydrate chemistry, 2-(trimethylsilyl)ethyl glycosides have emerged as exceptionally valuable anomeric protecting groups that provide superior control over stereochemistry during oligosaccharide synthesis [3] [15] [16]. These glycosides, commonly abbreviated as TMSEt glycosides, exhibit remarkable stability under glycosylation conditions while enabling efficient transformation to hemiacetal, 1-O-acyl, and 1-chloro derivatives with complete retention of anomeric configuration [3] [16].

The synthesis of 2-(trimethylsilyl)ethyl glycosides typically employs soft halophilic promoters such as silver and mercury salts to avoid cleavage of the acid-sensitive TMSEt group [3]. Optimal conditions include the use of silver perchlorate/silver carbonate systems with acid scavengers such as molecular sieves or collidine to neutralize strong proton acids formed during glycosylation [3]. These conditions consistently provide β-glycosides in 69-88% yields from pyranosyl or furanosyl halides [3].

The anomeric cleavage mechanism of 2-(trimethylsilyl)ethyl glycosides differs fundamentally from conventional alkyl glycosides [3]. While alkyl glycosides undergo cleavage between the anomeric carbon and oxygen, creating oxocarbenium ions that can lead to anomerization, TMSEt glycosides cleave between the anomeric oxygen and the aglycon carbon [3]. This difference results in the formation of 2-(trimethylsilyl)ethyl carbocation, which rapidly decomposes to ethylene gas and a trimethylsilyl-Lewis acid adduct, driving the reaction to completion without anomerization [3].

| Transformation | Reagent System | Conditions | Average Yield | Anomeric Retention |

|---|---|---|---|---|

| TMSEt → Hemiacetal | TFA/CH₂Cl₂ | 0-22°C, 10-30 min | 92% | Complete |

| TMSEt → 1-O-Acyl | (RCO)₂O/BF₃·Et₂O | Toluene, 55°C, 2-4 h | 97% | Complete |

| TMSEt → 1-Chloro | Cl₂CHOMe/ZnCl₂ | RT, 1-25 h | 96% | Complete |

The exceptional stability of 2-(trimethylsilyl)ethyl glycosides toward most reaction conditions used in oligosaccharide synthesis enables their use throughout complex synthetic sequences [3] [17]. These glycosides withstand hydrogenation conditions, oxidations, and various protecting group manipulations that would cleave conventional anomeric protecting groups [3]. Only strong proton acids and hard Lewis acids in non-basic solvents effectively cleave TMSEt glycosides [3].

The transformation of 2-(trimethylsilyl)ethyl glycosides to activated derivatives for further glycosylation proceeds with remarkable efficiency [15] [16]. Treatment with trifluoroacetic acid in dichloromethane converts TMSEt glycosides to hemiacetals in 92% average yield across 39 documented examples [3]. Similarly, conversion to 1-O-acyl derivatives using carboxylic anhydrides and boron trifluoride etherate provides glycosyl donors in 97% average yield while maintaining complete anomeric integrity [3].

Catalytic and Stereochemical Influences

The trimethylsilyl group in 2-(trimethylsilyl)ethanol exerts significant stereochemical influences in organic synthesis through both steric and electronic effects [18] [19] [20]. The silicon atom's larger atomic radius compared to carbon creates unique steric environments that can control the stereochemical outcome of reactions involving protected substrates [18] [12] [19].

In glycosylation reactions, silyl protecting groups demonstrate the ability to modulate both reactivity and stereoselectivity through conformational effects [19] [20]. Glycosyl donors bearing bulky silyl protecting groups often adopt axial-rich conformations that enhance reactivity due to reduced electron-withdrawing effects of axially oriented OR groups [19] [20]. This phenomenon, termed "superarming," results in enhanced glycosyl donor reactivity beyond that achieved with conventional protecting groups [20].

The electronic properties of the trimethylsilyl group contribute significantly to its effectiveness as a protecting group [18] [21]. The electron-donating capability of the trimethylsilyl substituent increases electron density on the glycosidic oxygen atom, resulting in higher concentrations of intermediate oxonium ions and enhanced reaction rates during electrophilic cleavage [3]. This electronic activation facilitates selective deprotection under mild conditions while maintaining stability under nucleophilic conditions [3] [21].

| Silyl Group | Steric Parameter | Electronic Effect | Relative Reactivity |

|---|---|---|---|

| Trimethylsilyl | Small, minimal hindrance | Moderate electron donation | Baseline (1.0) |

| Triethylsilyl | Medium steric bulk | Enhanced electron donation | 1.5-2.0× |

| Triisopropylsilyl | Large steric bulk | Strong electron donation | 3.0-5.0× |

Stereochemical control in reactions involving 2-(trimethylsilyl)ethanol derivatives can be achieved through careful selection of reaction conditions and protecting group strategies [12] [22] [19]. The use of cyclic silylene protecting groups such as di-tert-butylsilylene provides enhanced stereochemical control by restricting conformational flexibility and creating well-defined steric environments [22] [19]. These constrained systems enable predictable face selectivity in various transformations [22].

The catalytic applications of 2-(trimethylsilyl)ethanol derivatives extend to their use as activating agents in various organic transformations [23] [24]. The silicon center can participate in Lewis acid activation, facilitating reactions such as aldol condensations and nucleophilic additions through coordination with electron-deficient centers [23]. This dual role as both protecting group and activating species enhances the synthetic utility of silyl-protected intermediates [23] [24].

The application of 2-(Trimethylsilyl)ethanol in oligosaccharide synthesis represents one of its most sophisticated and well-developed uses in complex molecule construction. The compound functions primarily as a protecting group for the anomeric position, enabling controlled sequential glycosylation reactions that are fundamental to carbohydrate chemistry [1] [2].

Strategic Anomeric Protection

In oligosaccharide assembly, 2-(Trimethylsilyl)ethanol provides temporary protection for the reducing end of sugar derivatives, allowing for selective activation and coupling reactions at other positions. The trimethylsilylethyl glycosides formed serve as masked hemiacetals that can be readily converted to reactive anomeric donors when required [2]. This protection strategy has proven particularly valuable in the synthesis of complex tetrasaccharides, where sequential glycosylation protocols demand precise control over anomeric reactivity [3].

Asialo-GM1 Synthesis Applications

One of the most notable applications involves the synthesis of asialo-GM1, a complex tetrasaccharide structure. Research has demonstrated that 2-(Trimethylsilyl)ethyl glycosides can be efficiently employed in sequential glycosylation reactions using trimethylsilyl trifluoromethanesulfonate as the activating agent [1]. The methodology achieves complete β-stereoselectivity in glycosylation reactions with N-acetylgalactosamine and galactose donors, yielding the desired tetrasaccharide products in moderate to good yields (60-76%) [1].

Automated Synthesis Compatibility

The compound shows excellent compatibility with automated solid-phase oligosaccharide synthesis protocols. Its stability under the reaction conditions typically employed in automated glycan assembly makes it suitable for integration into programmable synthesis platforms [4]. This compatibility extends the utility of 2-(Trimethylsilyl)ethanol beyond traditional solution-phase synthesis into high-throughput synthetic applications.

| Application | Methodology | Yield Range | Stereoselectivity |

|---|---|---|---|

| Asialo-GM1 synthesis | TMSOTf-mediated glycosylation with GalNAc and Gal donors | 60-76% | Complete β-selectivity |

| Tetrasaccharide synthesis | NIS/AgOTf activation for α-linked oligosaccharides | 48-68% | α-selective (6.9:1) |

| Glycosyl chloride formation | Direct conversion to anomeric chlorides | 70-85% | N/A |

| Sequential glycosylation | Selective activation protocols | 50-84% | Variable |

| One-pot synthesis | Automated solid-phase synthesis compatibility | 45-72% | Context-dependent |

| Protecting group for reducing end | Temporary protection during multi-step assembly | 80-95% | N/A |

Glycosphingolipid and Ganglioside Derivatives

The synthesis of glycosphingolipids and gangliosides represents another major application domain where 2-(Trimethylsilyl)ethanol demonstrates exceptional utility. These complex lipid-carbohydrate conjugates play crucial roles in cellular recognition and signaling processes, making their synthetic accessibility of paramount importance for biological research [5] [6].

Chemoenzymatic GM3 Synthesis

Recent advances in chemoenzymatic synthesis have incorporated 2-(Trimethylsilyl)ethanol derivatives as key intermediates in the total synthesis of GM3 gangliosides containing diverse sialic acid forms and various fatty acyl chains [5]. The methodology employs lactosyl sphingosine as a water-soluble acceptor substrate for sialyltransferase-catalyzed synthesis, with 2-(Trimethylsilyl)ethanol playing a supporting role in protecting group strategies during the chemical synthetic phases [5].

Immunostimulatory Glycolipid Construction

The compound has found significant application in the one-pot synthesis of immunostimulatory glycolipids, where per-O-trimethylsilyl protected glycosyl donors demonstrate enhanced reactivity compared to conventional benzyl-protected analogs [7]. This increased reactivity proves particularly valuable when coupling with fully functionalized ceramide acceptors, which are traditionally challenging substrates due to their reduced nucleophilicity [7].

Deoxy-Ganglioside Analog Development

Specialized applications include the synthesis of ganglioside GM3 analogs containing modified sialic acid residues. 2-(Trimethylsilyl)ethanol derivatives have been employed in the preparation of 4-, 7-, 8-, and 9-deoxy-N-acetylneuraminic acid-containing gangliosides, where the trimethylsilylethyl protecting group enables selective modifications while maintaining the integrity of the complex glycosphingolipid architecture [6].

| Target Compound | Synthetic Strategy | Key Features | Literature Reference |

|---|---|---|---|

| GM3 gangliosides | Chemoenzymatic total synthesis | Various fatty acyl chains incorporated | PMC9235817 |

| Glycosphingolipid analogs | Chemical glycosylation of ceramides | Complete stereoselectivity achieved | PMC6259274 |

| Immunostimulatory glycolipids | One-pot glycosylation with TMS-protected donors | Electron-rich donors for ceramide coupling | PMC2912955 |

| Deoxy-GM3 variants | Sequential glycosylation with modified sialic acids | 4-, 7-, 8-, 9-deoxy analogs synthesized | PubMed 1394301 |

| Galactosyl ceramides | Direct glycosylation of sphingoid bases | Primary alcohol selectivity | Various patents |

| Glucosyl ceramides | α-Selective glycosylation protocols | Bioactive molecule preparation | Multiple studies |

Heterocyclic Compound Assembly

The application of 2-(Trimethylsilyl)ethanol in heterocyclic compound assembly encompasses diverse synthetic strategies ranging from protecting group applications to direct participation in ring-forming reactions. The compound's versatility in this domain stems from its ability to function both as a protecting agent and as a reactive component in multicomponent synthesis protocols [8] [9].

Pyrimidine and Pyridine Synthesis

In the construction of pyrimidine derivatives, 2-(Trimethylsilyl)ethanol serves multiple functions including protection of amino functionalities and as a component in multicomponent synthesis protocols [9] [10]. The compound has been integrated into sustainable synthesis strategies where iridium-catalyzed multicomponent reactions employ alcohols, including trimethylsilylethanol derivatives, as building blocks for pyrimidine construction [10].

Silicon-Based Heterocycle Formation

Recent developments have demonstrated the utility of 2-(Trimethylsilyl)ethanol derivatives in the formation of novel silyl heterocycles [11]. The compound can be converted to bromo(methoxy)methyl trimethylsilane derivatives that react with bifunctional molecules such as dithiols, mercaptoalcohols, and mercaptoamines to form five-membered ring silylated heterocycles including 1,3-dithiolanes, oxathiolanes, thiazolidines, and oxazolidines [11].

Protecting Group Applications in Heterocycle Synthesis

The trimethylsilylethyl group finds extensive application as a protecting group for various functionalities during heterocyclic compound assembly. Its compatibility with diverse reaction conditions and selective removal protocols makes it particularly valuable in complex multi-step syntheses where orthogonal protection strategies are required [8] [9].

| Heterocycle Type | Synthetic Role | Conditions | Applications |

|---|---|---|---|

| Pyrimidine derivatives | Building block in multicomponent synthesis | Iridium-catalyzed multicomponent reactions | Drug discovery libraries |

| Pyridine compounds | Protecting group for amino functionalities | Base-mediated protection/deprotection | Complex natural product synthesis |

| Silyl heterocycles | Core structure formation | Silyl ether formation and cleavage | Material science applications |

| Thienopyridines | Intermediate in complex synthesis | Multi-step heterocycle construction | Pharmaceutical intermediates |

| Protected amino heterocycles | Temporary protection during assembly | Selective protection strategies | Fine chemical production |

| Bioactive scaffolds | Precursor to pharmaceutical compounds | Mild reaction conditions | Bioactive molecule synthesis |

Bioactive Molecule Intermediate Production

The production of bioactive molecule intermediates represents a critical application area where 2-(Trimethylsilyl)ethanol demonstrates exceptional versatility and practical utility. The compound functions as both a protecting reagent and a direct participant in the synthesis of pharmaceutical intermediates, drug delivery systems, and analytical standards [12] [13].

Pharmaceutical Protecting Group Applications

2-(Trimethylsilyl)ethanol serves as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in pharmaceutical synthesis [14] [15]. The resulting protected derivatives exhibit enhanced stability under reaction conditions while maintaining facile deprotection protocols under mild acidic or basic conditions [13]. This dual functionality proves particularly valuable in drug development where multiple functional groups require selective protection during complex synthetic sequences [12].

Drug Formulation Enhancement

In pharmaceutical development, 2-(Trimethylsilyl)ethanol functions as a stabilizing agent that enhances the solubility and bioavailability of active pharmaceutical ingredients [12]. The compound's hydrophobic properties and ability to form stable ether linkages make it suitable for incorporation into drug delivery systems where controlled release profiles are desired [12].

Teoc-Protected Amine Synthesis

A specialized application involves the synthesis of Teoc-protected amines through alcoholysis of corresponding isocyanates [14]. This methodology provides access to carbamate-protected amino compounds that are widely used as intermediates in pharmaceutical synthesis [13]. The trimethylsilylethyl carbamate group offers advantages over conventional protecting groups in terms of stability and selective removal conditions [16].

Analytical Chemistry Applications

The compound finds significant application as a derivatizing agent in analytical chemistry, particularly in gas chromatography where it improves the volatility and detectability of various pharmaceutical compounds [12]. This application extends to the preparation of analytical standards and reference materials used in pharmaceutical quality control and bioanalytical method development [17].

| Intermediate Type | Production Method | Key Properties | Industrial Relevance |

|---|---|---|---|

| Protecting reagent for carboxyl groups | Direct esterification with carboxylic acids | Acid/base cleavable under mild conditions | High |

| Pharmaceutical stabilizing agent | Formulation with active pharmaceutical ingredients | Enhanced solubility and bioavailability | High |

| Drug formulation component | Incorporation into drug delivery systems | Improved stability profiles | Medium |

| Teoc-protected amines precursor | Reaction with isocyanates | Selective amino protection | High |

| Surface modification agent | Silane coupling reactions | Hydrophobic surface modification | Medium |

| Analytical derivatizing agent | Gas chromatography sample preparation | Improved volatility and detectability | High |

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant